Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound It is characterized by the presence of a hydroxylamine group, a sulfonic acid group, and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the quinoline derivative, the introduction of the hydroxylamine group, and the sulfonation process. Each step requires specific reagents and conditions, such as:
Formation of Quinoline Derivative: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Hydroxylamine Group: This can be achieved through the reaction of the quinoline derivative with hydroxylamine hydrochloride in the presence of a base.
Sulfonation Process: The final step involves the reaction of the intermediate with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound or its derivatives could be explored for their therapeutic potential, such as antimicrobial or anticancer properties.
Industry: It may find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Biological Activity: If the compound exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential metabolic pathways.
Chemical Reactions: In organic synthesis, the compound may act as a nucleophile or electrophile, participating in various reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine-O-sulfonic acid: A simpler analog without the quinoline derivative.
Quinoline Derivatives: Compounds like chloroquine or quinine, which have similar structural features.
Sulfonic Acid Derivatives: Compounds such as sulfanilic acid or methanesulfonic acid.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt lies in its complex structure, which combines multiple functional groups and a quinoline derivative. This complexity may confer unique chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
CAS No. |
114427-40-6 |
---|---|
Molecular Formula |
C14H16ClKN2O5S |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
potassium;[(Z)-[7-chloro-1-(2,2-dimethylpropanoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C14H17ClN2O5S.K/c1-14(2,3)13(18)17-7-6-11(16-22-23(19,20)21)10-5-4-9(15)8-12(10)17;/h4-5,8H,6-7H2,1-3H3,(H,19,20,21);/q;+1/p-1/b16-11-; |
InChI Key |
CTHXVRFWCPJQOD-MWVRIADDSA-M |
Isomeric SMILES |
CC(C)(C)C(=O)N1CC/C(=N/OS(=O)(=O)[O-])/C2=C1C=C(C=C2)Cl.[K+] |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=NOS(=O)(=O)[O-])C2=C1C=C(C=C2)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.